molecular formula C19H26ClN3OS B2538523 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride CAS No. 1216848-78-0

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride

Cat. No.: B2538523
CAS No.: 1216848-78-0
M. Wt: 379.95
InChI Key: FOJPAWVFNJSVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride is a useful research compound. Its molecular formula is C19H26ClN3OS and its molecular weight is 379.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation for Antiparasitic Activity

Research has explored the synthesis of piperazine derivatives and their hydrochlorides for testing against parasitic diseases like schistosomiasis. These compounds, including various piperazine hydrochlorides, have been prepared with the aim of finding effective treatments against Schistosoma Japonica, a parasite responsible for schistosomiasis in experimental animals (Y. Tung, 1957).

Potential Anti-Malarial Agents

Derivatives of piperazine, especially those featuring arylmethyl groups, have been studied for their anti-malarial activity. The research highlights the synthesis of piperazine derivatives as potential anti-malarial agents, indicating the critical role of certain structural components in generating this activity (W. Cunico et al., 2009).

Antidepressant and Antianxiety Activities

Novel series of piperazine compounds have been synthesized and evaluated for their antidepressant and antianxiety effects. These studies utilized behavioral despair tests and plus maze methods on albino mice, revealing significant activities in reducing immobility times and showing antianxiety properties (J. Kumar et al., 2017).

Anti-Cancer Research

The synthesis and evaluation of piperazine-containing heterocyclic compounds have demonstrated potential anti-bone cancer activities. Molecular docking studies further suggest these compounds' possible mechanisms of action against specific cancer cell lines, underscoring the relevance of structural design in therapeutic efficacy (G. Lv et al., 2019).

Antiviral and Antimicrobial Activities

Piperazine derivatives have been synthesized with the inclusion of various functional groups to explore their biological interest, particularly against Tobacco mosaic virus (TMV) and microbial pathogens. These studies highlight the potential of piperazine-based compounds in developing new antiviral and antimicrobial agents, with some derivatives exhibiting promising activities (R. C. Krishna Reddy et al., 2013).

Mechanism of Action

    Target of action

    Compounds with similar structures, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, have been evaluated for anti-inflammatory activity . They showed high IC50 values for COX-1 inhibition , suggesting that they might target the COX-1 enzyme.

    Biochemical pathways

    The inhibition of COX-1 would affect the prostaglandin synthesis pathway, reducing the production of prostaglandins that promote inflammation, pain, and fever .

    Result of action

    If your compound acts similarly to the related compounds, it might exhibit anti-inflammatory effects by reducing prostaglandin production .

Properties

IUPAC Name

1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-phenylbutan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS.ClH/c1-3-17(16-7-5-4-6-8-16)19(23)22-11-9-21(10-12-22)13-18-20-15(2)14-24-18;/h4-8,14,17H,3,9-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJPAWVFNJSVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.